(S)-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine

Chiral purity Enantiomeric excess Asymmetric synthesis

(S)-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine (CAS 1269972-47-5) is an enantiopure, chiral homoallylic amine featuring a 2-chloro-5-fluoro substitution pattern on the phenyl ring and a terminal olefin on the butylamine chain. It is primarily employed as a protected or free-amine chiral building block in medicinal chemistry for the synthesis of stereochemically defined advanced intermediates and active pharmaceutical ingredients, with reported applications in the development of CCR5 antagonists.

Molecular Formula C10H11ClFN
Molecular Weight 199.65 g/mol
Cat. No. B13054232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine
Molecular FormulaC10H11ClFN
Molecular Weight199.65 g/mol
Structural Identifiers
SMILESC=CCC(C1=C(C=CC(=C1)F)Cl)N
InChIInChI=1S/C10H11ClFN/c1-2-3-10(13)8-6-7(12)4-5-9(8)11/h2,4-6,10H,1,3,13H2/t10-/m0/s1
InChIKeyRSXIOALPSYUFAD-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine: Procurement-Relevant Identity for a Chiral Homoallylic Amine Building Block


(S)-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine (CAS 1269972-47-5) is an enantiopure, chiral homoallylic amine featuring a 2-chloro-5-fluoro substitution pattern on the phenyl ring and a terminal olefin on the butylamine chain [1]. It is primarily employed as a protected or free-amine chiral building block in medicinal chemistry for the synthesis of stereochemically defined advanced intermediates and active pharmaceutical ingredients, with reported applications in the development of CCR5 antagonists [2]. The compound has a molecular weight of 199.65 g/mol, a computed XLogP3-AA value of 2.6, one hydrogen bond donor, and two hydrogen bond acceptors [1].

Why Generic Substitution Fails for (S)-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine: The Specificity of Halogen Patterning, Stereochemistry, and Olefin Geometry


Although the general class of chiral homoallylic amines is well-established as synthetic intermediates, the precise combination of (i) S-configuration at the chiral center, (ii) 2-chloro-5-fluoro substitution on the aryl ring, and (iii) the terminal but-3-en-1-amine backbone distinguishes this compound from superficially similar analogs in ways that are critical for target binding, pharmacokinetic modulation, and downstream synthetic compatibility. The specific halogen pattern is a well-known pharmacophoric motif for modulating lipophilicity, metabolic stability, and off-target profiles in drug discovery programs targeting GPCRs such as TAAR1, CCR5, and P2X3 [1]. Substituting a regioisomeric fluoro-chloro arrangement with a single-halogen or different disubstituted analog can markedly alter target engagement, as shown in homologous series where subtle aryl substitutions shift potency by orders of magnitude [1]. Furthermore, the enantiomeric purity of the (S)-enantiomer is a critical quality attribute; the (R)-enantiomer or racemate cannot be assumed to possess equivalent pharmacological activity or serve as a replacement in asymmetric syntheses relying on substrate-controlled stereochemical outcomes [2]. The terminal olefin provides a synthetic handle for downstream functionalization—via hydroboration, olefin metathesis, or Heck coupling—that is absent in the reduced butan-1-amine analogs, thereby constraining retrosynthetic flexibility if replaced [3].

Quantitative Differentiation Guide for (S)-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine: Where Data Exists, What It Shows


Enantiomeric Purity versus Racemate or (R)-Enantiomer: A Critical Quality Attribute for Asymmetric Synthesis

Commercially available (S)-1-(2-chloro-5-fluorophenyl)but-3-EN-1-amine is supplied with a specified purity of ≥98% . While the enantiomeric excess (ee) is not always explicitly quantified on vendor certificates of analysis, the (S)-enantiomer (CAS 1269972-47-5) is offered as a distinct catalog item from the (R)-enantiomer (CAS 1270136-24-7) and the racemate (CAS 1270471-17-4) [1]. This differentiation is essential because the use of racemic or enantiomerically contaminated material in asymmetric synthesis can lead to diastereomeric mixtures, compromising the stereochemical integrity of downstream advanced intermediates. In pharmacological applications, the inactive or antagonistic enantiomer can confound bioassay results, as demonstrated across numerous GPCR-targeted programs where the eudysmic ratio (ratio of activities of enantiomers) can exceed 100:1 [2].

Chiral purity Enantiomeric excess Asymmetric synthesis Stereochemical fidelity

Computationally Predicted Lipophilicity (XLogP3-AA) Differentiates This Compound from Non-Halogenated Analogs

The computed XLogP3-AA value for (S)-1-(2-chloro-5-fluorophenyl)but-3-EN-1-amine is 2.6 [1]. This value is higher than that of non-halogenated analogs such as (S)-1-phenylbut-3-en-1-amine (XLogP ≈ 2.0), (S)-1-(4-fluorophenyl)but-3-en-1-amine (XLogP ≈ 2.2), and (S)-1-(4-chlorophenyl)but-3-en-1-amine (XLogP ≈ 2.4), and is also distinct from the (S)-1-(2,4-dichlorophenyl)but-3-en-1-amine analog (XLogP ≈ 3.0), which is more lipophilic and thus may exhibit different permeability and metabolic profiles . Lipophilicity is a key determinant of passive membrane permeability, solubility, and CYP450-mediated metabolism, and a difference of even 0.5 log units can translate into a measurable shift in cellular potency and oral bioavailability [2].

Lipophilicity XLogP Drug-likeness Permeability

The Terminal Olefin as a Synthetic Handle: Absent in Reduced Butan-1-Amine Analogs

The terminal alkene of (S)-1-(2-chloro-5-fluorophenyl)but-3-EN-1-amine is a versatile functional group that enables late-stage diversification via hydroboration, epoxidation, dihydroxylation, olefin metathesis, and thiol-ene click chemistry [1]. This synthetic handle is absent in the reduced butan-1-amine analogs such as (R)-1-(2-chloro-5-fluorophenyl)butan-1-amine (CAS 1213201-65-0), which require additional steps to introduce functionality at the terminal carbon . In the context of structure-activity relationship exploration, the olefin provides a direct entry point for generating diverse compound libraries from a single, stereochemically defined intermediate, thereby increasing synthetic efficiency and reducing the number of linear steps required to access complex target molecules [1].

Synthetic handle Olefin functionalization Diversification Click chemistry

2-Chloro-5-Fluoro Substitution Pattern Enables Projected Pharmacophoric Binding in GPCR Target Programs

The 2-chloro-5-fluoro substitution pattern on the phenyl ring has been specifically identified as a critical pharmacophoric element in CCR5 antagonist programs, where preliminary pharmacological screening indicates that compounds bearing this motif can function as CCR5 antagonists with potential applications in HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [1]. This specific halogen arrangement is distinct from alternative substitution patterns (e.g., 3-chloro-4-fluoro, 2,4-dichloro, or 4-fluoro only) which have been explored in analogous chemotypes and shown to yield different potency and selectivity profiles against the chemokine receptor family [2]. The 2-chloro substituent can participate in orthogonal halogen-bonding interactions with backbone carbonyls in the receptor binding pocket, while the 5-fluoro substituent modulates the electron density of the aromatic ring, collectively influencing binding affinity in a manner that cannot be replicated by other dihalogen or monohalogen combinations [3].

Pharmacophore GPCR CCR5 antagonist Halogen bonding

Best Research and Industrial Application Scenarios for (S)-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine: Where This Building Block Delivers Maximum Value


Asymmetric Synthesis of CCR5 Antagonist Lead Series

Based on preliminary pharmacological screening data, this compound serves as a key chiral building block for the construction of CCR5 antagonist libraries targeting HIV entry, inflammatory, and autoimmune indications [1]. Its (S)-configuration, combined with the 2-chloro-5-fluoro pharmacophore, provides a stereochemically defined starting point for exploring structure-activity relationships around the chemokine receptor family. Procurement of the enantiopure (S)-enantiomer (CAS 1269972-47-5) is critical to avoid confounding biological data from racemic or enantiomerically contaminated material.

Late-Stage Diversification via Terminal Olefin Functionalization

The terminal alkene enables direct, late-stage diversification through hydroboration, epoxidation, olefin metathesis, or thiol-ene click chemistry without requiring protecting group manipulation or de novo synthesis of the chiral amine core [2]. This synthetic flexibility is particularly valuable in parallel library synthesis for lead optimization programs where rapid exploration of chemical space is required. The olefin handle distinguishes this compound from its reduced butan-1-amine counterparts, which would require additional synthetic steps to install equivalent functionality.

Computationally Guided Fragment-Based Drug Discovery Requiring Moderate Lipophilicity

With a computed XLogP3 of 2.6, this compound occupies a favorable lipophilicity range for oral or CNS drug candidates, offering a balanced solubility-permeability profile [3]. In fragment-based screening campaigns, building blocks with XLogP between 2 and 3 are often prioritized for their improved ligand efficiency and reduced promiscuity compared to highly lipophilic fragments. The specific 2-chloro-5-fluoro substitution provides a calibrated increase in lipophilicity relative to non-halogenated or mono-halogenated analogs, making it a strategic choice for hit-to-lead optimization where controlled modulation of LogP is desired.

Chiral Pool Strategy for GPCR-Focused Medicinal Chemistry Programs

The combination of (S)-stereochemistry, the 2-chloro-5-fluorophenyl pharmacophore, and the olefin synthetic handle positions this compound as a versatile chiral pool starting material for programs targeting GPCRs such as TAAR1, CCR5, and P2X3—all of which have been associated with 2-chloro-5-fluorophenyl-containing ligands in the patent literature [4]. Using this single, well-characterized building block across multiple target programs can streamline supply chain logistics and ensure consistency in stereochemical quality.

Quote Request

Request a Quote for (S)-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.